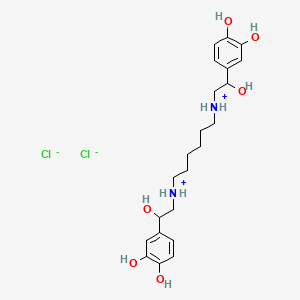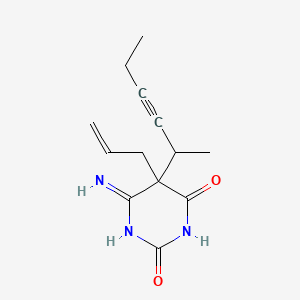
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon. This particular compound features a complex structure with multiple aromatic rings and alkyl chains, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorene Derivative: Starting with fluorene, various alkylation reactions can introduce the dioctyl and phenyl groups.
Amination Reaction:
Coupling Reactions: The final step often involves coupling the fluorene derivative with the butan-2-ylphenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of such complex organic compounds may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as chromatography and recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinone derivatives.
Reduction: Producing amine derivatives with altered electronic properties.
Substitution: Both electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving aromatic amines.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism by which N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-butylphenyl)-4-(9,9-dioctylfluoren-2-yl)aniline
- N-(4-isopropylphenyl)-4-(9,9-dioctylfluoren-2-yl)aniline
Uniqueness
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline stands out due to its specific substitution pattern, which may impart unique electronic and steric properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C51H63N |
|---|---|
Molekulargewicht |
690.0 g/mol |
IUPAC-Name |
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline |
InChI |
InChI=1S/C51H63N/c1-5-8-10-12-14-19-35-51(36-20-15-13-11-9-6-2)49-37-43(41-21-17-16-18-22-41)27-33-47(49)48-34-28-44(38-50(48)51)42-25-31-46(32-26-42)52-45-29-23-40(24-30-45)39(4)7-3/h16-18,21-34,37-39,52H,5-15,19-20,35-36H2,1-4H3 |
InChI-Schlüssel |
RBFSUOVKQODUII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=C(C=C5)NC6=CC=C(C=C6)C(C)CC)CCCCCCCC |
Verwandte CAS-Nummern |
220797-16-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


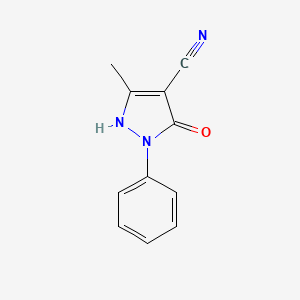

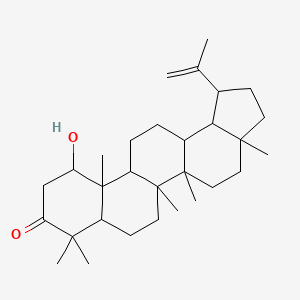
![[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12297055.png)
![(3S,alphaR)-3-[[(R)-Amino(4-hydroxyphenyl)acetyl]amino]-alpha-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid](/img/structure/B12297058.png)
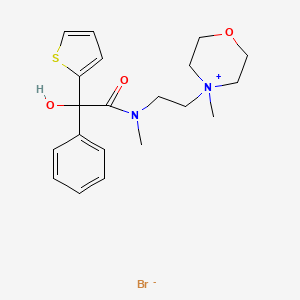

![[5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid](/img/structure/B12297077.png)
![6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride](/img/structure/B12297089.png)
![Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12297105.png)
![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B12297106.png)
![cyclo[DL-Leu-DL-Leu-DL-Pro-DL-Pro-DL-Phe-DL-Phe-DL-Leu-DL-Val-DL-xiIle]](/img/structure/B12297113.png)
